Valproylcarnitine
Overview
Description
Valproylcarnitine is a derivative of valproic acid and carnitine. Valproic acid is a broad-spectrum antiepileptic drug, while carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is formed when valproic acid combines with carnitine, and it plays a role in the metabolism and excretion of valproic acid .
Scientific Research Applications
Valproylcarnitine has several scientific research applications:
Chemistry: It is used to study the metabolism and excretion pathways of valproic acid.
Biology: Researchers investigate its role in cellular metabolism and energy production.
Medicine: this compound is studied for its potential therapeutic effects in conditions such as epilepsy and metabolic disorders.
Industry: It is used in the development of pharmaceutical formulations and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of Valproylcarnitine is related to its role in the metabolism of fatty acids and energy by regulating the mitochondrial ratio of free CoA to acyl-CoA . It is suggested that this compound may be useful in reversing carnitine deficiency or preventing its development, as well as some adverse effects due to VPA .
Safety and Hazards
Valproylcarnitine is generally safe, but it can cause serious complications in some patients, including haemorrhagic pancreatitis, bone marrow suppression, VPA-induced hepatotoxicity (VHT), and VPA-induced hyperammonaemic encephalopathy (VHE) . Hyperammonemia is a potential adverse effect of VPA therapy, which can lead to severe, life-threatening encephalopathy .
Future Directions
The potential value of oral L-carnitine in reversing carnitine deficiency or preventing its development, as well as some adverse effects due to VPA, is a topic of ongoing research . Further investigation in controlled, randomized, and probably multicentre trials is needed to evaluate the clinical value and the appropriate dosage of L-carnitine in each of these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valproylcarnitine can be synthesized through the esterification of valproic acid with carnitine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond between the carboxyl group of valproic acid and the hydroxyl group of carnitine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where valproic acid and carnitine are combined under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Valproylcarnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The ester bond in this compound can be hydrolyzed to release valproic acid and carnitine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed:
Oxidation: Various oxidized metabolites of valproic acid.
Reduction: Reduced forms of valproic acid.
Substitution: Free valproic acid and carnitine.
Comparison with Similar Compounds
Valproic Acid: The parent compound of valproylcarnitine, used as an antiepileptic drug.
Carnitine: A compound involved in fatty acid metabolism and energy production.
Acylcarnitines: A group of compounds similar to this compound, formed by the esterification of carnitine with various fatty acids
Uniqueness: this compound is unique due to its dual role in facilitating the metabolism of valproic acid and enhancing its excretion. Unlike other acylcarnitines, this compound specifically targets the metabolic pathways of valproic acid, making it a valuable compound in both therapeutic and research settings .
Properties
IUPAC Name |
(3R)-3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMHZSLUVROGSY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914812 | |
Record name | 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95782-09-5 | |
Record name | Valproylcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095782095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20914812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valproylcarnitine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9MQB3YZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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